molecular formula C17H11Cl B091010 1-Chloromethylpyrene CAS No. 1086-00-6

1-Chloromethylpyrene

Cat. No. B091010
CAS RN: 1086-00-6
M. Wt: 250.7 g/mol
InChI Key: MVNXSXOJYGSNQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethylated polymers is well-documented in the provided papers. For instance, paper discusses the rapid polymerization of (chloromethyl)styrene (CMS) using nitroxide-mediated "living" free radical polymerization. Similarly, paper describes the synthesis of 1-chloro-1-phenylethyl-telechelic polyisobutylene by living carbocationic polymerization, which involves the use of a difunctional initiator and TiCl4 as a coinitiator. Paper also mentions the formation of hyperbranched polymers using p-(chloromethyl)styrene and Cu(I) with 2,2'-bipyridyl.

Molecular Structure Analysis

The molecular structure of chloromethylated compounds and their complexes can be inferred from paper , which details the crystal and molecular structure of a complex of pyrene and chloranil. Although this does not directly describe 1-Chloromethylpyrene, it provides insight into how such molecules might interact with other compounds to form structured complexes.

Chemical Reactions Analysis

The chemical reactions involving chloromethyl compounds are primarily polymerization reactions. Paper discusses the atom transfer radical polymerization (ATRP) of styrene initiated by 1-chloro-1-phenylethane in the presence of CuCl and bipyridine. Paper describes the synthesis of a poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite via nitroxide-mediated radical polymerization. These papers highlight the versatility of chloromethyl compounds in initiating controlled polymerization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from chloromethyl compounds can be diverse, as indicated by the various analyses performed in the papers. Paper uses techniques such as TEM, FTIR, TGA, DSC, and UV-Vis spectroscopy to study the properties of the synthesized nanocomposite. These methods reveal information about the thermal stability, structural characteristics, and optical properties of the material.

Case Studies

While no specific case studies are mentioned in the provided papers, the research conducted within these papers serves as case studies for the synthesis and characterization of polymers derived from chloromethyl compounds. Each paper presents a unique approach to polymerization and analysis, contributing to the broader understanding of how these compounds can be utilized in materials science.

Scientific Research Applications

  • Model Mutagen and Toxin : 1-CMP is evaluated as a model mutagen and toxin related to electrophiles derived from benzo[a]pyrene and 1-nitropyrene. It shows mutagenic properties to Salmonella and reactivity to DNA. It is also considered a potential human skin carcinogen and contact allergen (Ashby et al., 1990).

  • Synthesis of Polymers : 1-CMP is used in the synthesis of branched and hyperbranched polystyrenes via atom transfer radical polymerization (Gaynor et al., 1996).

  • Adsorption of Volatile Organic Compounds : A hydrophobic hypercrosslinked polymer with a matrix including 1-CMP shows good adsorption abilities for chlorinated volatile organic compounds, making it a promising adsorbent for removal of VOCs vapor from humid gas streams (Long et al., 2011).

  • Carbon Dioxide Capture and Separation : A pyrene-based benzimidazole-linked polymer, utilizing 1-CMP, exhibits high CO2/N2 and CO2/CH4 selectivities, making it suitable for selective CO2 capture and separation (Rabbani et al., 2012).

  • Catalysis in Polymer Reactions : 1-CMP is used in the synthesis of polymer-bound palladium(II) Schiff base catalysts, which show significant catalytic activity towards the hydrogenation of various olefins (Alexander et al., 2009).

  • Kinetic Studies in Aromatic Derivatives : The solvolysis of chloromethylpyrene, including 1-CMP, has been investigated to understand its kinetic behavior in different solvents, contributing to a deeper understanding of reactions in polycyclic aromatic derivatives (Planchon et al., 1959).

  • Sensing and Imaging of Nucleic Acids : A pyrene-functionalized cationic oligopeptide, which includes 1-CMP, can bind to double-stranded DNA, changing its fluorescence properties. This makes it a useful tool for imaging of nucleic acids within cells (Wu et al., 2012).

Safety And Hazards

1-Chloromethylpyrene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(chloromethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H11Cl/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNXSXOJYGSNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148597
Record name 1-Chloromethylpyrene
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Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Chloromethylpyrene

CAS RN

1086-00-6
Record name 1-(Chloromethyl)pyrene
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Record name 1-Chloromethylpyrene
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Record name 1-Chloromethylpyrene
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Record name 1-Chloromethylpyrene
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Record name 1-CHLOROMETHYLPYRENE
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Synthesis routes and methods

Procedure details

Thionyl chloride (15 mL, 200 mmol) was added dropwise to a suspension of 1-hydroxymethylpyrene (9.3 g, 40 mmol) in dry benzene (150 mL) at 0° C. and the mixture was stirred at room temperature overnight. Evaporation of the solvent under reduced pressure gave a creamy-white solid, m.p. 146°-148° C., yield: 9.6 g, 96%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
JC Ball, WC Young - Mutation Research Letters, 1987 - academia.edu
… 1-Chloromethylpyrene was synthesized from the corresponding alcohol and thionyl chloride in benzene. The product was recrystallized from benzene. Minor contaminants, identified …
Number of citations: 10 www.academia.edu
J Ashby, JE Gallagher, M Kohan, H Tinwell… - Mutation Research …, 1990 - Elsevier
Abstract 1-Chloromethylpyrene (1-CMP) has been evaluated as a model mutagen and toxin related to the ultimate electrophiles derived from benzo[a]pyrene and 1-nitropyrene. It was …
Number of citations: 10 www.sciencedirect.com
JC Kennelly, MP Lane, JA Barker, G Barber… - …, 1993 - academic.oup.com
… To test these principles a stomach UDS assay was evaluated using the potent locally active mutagen 1-chloromethylpyrene (1-CMP). Contrary to expectations, no UDS response was …
Number of citations: 19 academic.oup.com
H Glatt, R Henschler, DH Phillips… - Environmental …, 1990 - ehp.niehs.nih.gov
… When Cl- anions were present at physiological concentrations, an additional reaction product of HMPS, 1-chloromethylpyrene (CIMP), could be identified on the basis of its …
Number of citations: 71 ehp.niehs.nih.gov
TM Brooks, SW Dean - Mutagenesis, 1996 - academic.oup.com
Transgenic mouse assays, such as Muta TM Mouse, provide a method to predict the potential target organ carcinogenicity of chemical compounds. As part of a validation study, the …
Number of citations: 23 academic.oup.com
YJ Surh, C Blomquist, A Liem, JA Miller - Carcinogenesis, 1990 - academic.oup.com
… In contrast to the higher mutagenicity of 1-chloromethylpyrene (CMP) than SMP in … 1-Chloromethylpyrene (CMP) was prepared according to the previously reported method adopted for …
Number of citations: 71 academic.oup.com
H Glatt, R Henschler, H Frank, A Seidel… - …, 1993 - academic.oup.com
… The authentic chloromethylarenes, 1-chloromethylpyrene and 4-chloro-4H-cyclopenta[def]chrysene, showed very strong direct mutagenicity. These results, taken together with previous …
Number of citations: 51 academic.oup.com
H Glatt, G Werle-Schneider, N Enders… - Chemico-biological …, 1994 - Elsevier
… In medium containing chloride anions, a spontaneous substitution reaction takes place, leading to the formation of 1-chloromethylpyrene (CMP) [14]. CMP is a potent direct mutagen in …
Number of citations: 25 www.sciencedirect.com
I Natori, S Natori - Journal of applied polymer science, 2009 - Wiley Online Library
… In this article, we report the first successful example of ω-pyrenyl-functionalized PCHD synthesis by the postpolymerization of PCHDLi, using 1-chloromethylpyrene (ClMe-PY) as an …
Number of citations: 4 onlinelibrary.wiley.com
C Bendadani, L Steinhauser, K Albert, H Glatt… - Toxicology, 2016 - Elsevier
Methylpyrene, an alkylated polycyclic aromatic hydrocarbon and environmental carcinogen, is activated by side-chain hydroxylation to 1-hydroxymethylpyrene (1-HMP) and subsequent …
Number of citations: 4 www.sciencedirect.com

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